molecular formula C17H21NO2S B2410563 N-(5-hydroxy-3-phenylpentyl)-4-methylthiophene-2-carboxamide CAS No. 1795484-84-2

N-(5-hydroxy-3-phenylpentyl)-4-methylthiophene-2-carboxamide

Cat. No.: B2410563
CAS No.: 1795484-84-2
M. Wt: 303.42
InChI Key: RBFCEUPGTPPZSZ-UHFFFAOYSA-N
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Description

N-(5-hydroxy-3-phenylpentyl)-4-methylthiophene-2-carboxamide is a synthetic compound featuring a thiophene-carboxamide scaffold, a structure recognized as a privileged pharmacophore in medicinal chemistry . The thiophene ring system is a common feature in many biologically active molecules and is ranked highly among sulfur-containing heterocycles in U.S. FDA-approved pharmaceuticals . This specific molecular architecture, which combines a lipophilic tail with a carboxamide linker, is found in compounds investigated as potential positive allosteric modulators (PAMs) for central nervous system (CNS) receptors, such as the 5-HT2C receptor . Furthermore, closely related thiophene-2-carboxamide derivatives have been identified in phenotypic screenings as protective agents for motor neurons, suggesting research value in neurodegenerative disease models such as amyotrophic lateral sclerosis (ALS) . The carboxamide group often serves as a key pharmacophoric element, acting as a molecular anchor for binding to target proteins . Researchers may find this compound valuable for probing new chemical biology spaces, building combinatorial libraries for high-throughput screening, or as a synthetic intermediate for further structural elaboration. This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(5-hydroxy-3-phenylpentyl)-4-methylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S/c1-13-11-16(21-12-13)17(20)18-9-7-15(8-10-19)14-5-3-2-4-6-14/h2-6,11-12,15,19H,7-10H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFCEUPGTPPZSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCCC(CCO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-3-phenylpentyl)-4-methylthiophene-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiophene ring, followed by the introduction of the carboxamide group. The hydroxy-phenylpentyl side chain is then attached through a series of reactions involving protection and deprotection steps to ensure the integrity of functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The use of automated reactors and continuous flow chemistry can further streamline the production process, making it more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

N-(5-hydroxy-3-phenylpentyl)-4-methylthiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various substituents on the thiophene ring.

Scientific Research Applications

N-(5-hydroxy-3-phenylpentyl)-4-methylthiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-hydroxy-3-phenylpentyl)-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the carboxamide group can participate in various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-hydroxy-3-phenylpentyl)-4-methoxy-2-methylbenzenesulfonamide
  • N-(5-hydroxy-3-phenylpentyl)-3-methoxybenzenesulfonamide
  • N-(5-hydroxy-3-phenylpentyl)-2-phenylbutanamide

Uniqueness

N-(5-hydroxy-3-phenylpentyl)-4-methylthiophene-2-carboxamide stands out due to its unique combination of a thiophene ring and a hydroxy-phenylpentyl side chain. This structural arrangement imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.

Biological Activity

N-(5-hydroxy-3-phenylpentyl)-4-methylthiophene-2-carboxamide is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a thiophene ring and a carboxamide functional group. The hydroxy group on the pentyl chain is significant for its biological activity, potentially allowing for hydrogen bonding with biological targets.

Molecular Formula: C16H19NO2S
Molecular Weight: 303.40 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Hydrogen Bonding: The hydroxy group can form hydrogen bonds with enzymes and receptors, enhancing binding affinity.
  • Carboxamide Group: Participates in biochemical pathways, modulating enzyme activity and influencing cellular processes.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Properties: Preliminary studies suggest effectiveness against various microbial strains, indicating potential use as an antimicrobial agent.
  • Antioxidant Activity: The compound has shown the ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress.
  • Anticancer Potential: Similar compounds have been reported to inhibit specific kinases associated with cancer progression, suggesting that this compound may possess similar properties .

Anticancer Activity

A study focusing on related compounds demonstrated that modifications to the thiophene structure could enhance inhibitory activity against kinases implicated in cancer. For instance, Dyrk1A and Dyrk1B inhibitors showed significant potency in cancer cell lines while sparing normal cells, highlighting a potential therapeutic window for this compound .

Antimicrobial Efficacy

In vitro tests have indicated that this compound exhibits antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

Comparative Analysis of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
Antimicrobial5-Hydroxybenzothiophene derivativesEffective against multiple strains
AntioxidantVarious thiophene derivativesScavenging of free radicals
AnticancerDyrk1A/B inhibitorsInduction of apoptosis in cancer cells

Q & A

Q. How can crystallography or computational modeling improve structure-activity relationship (SAR) studies?

  • Methodological Answer : Obtain X-ray co-crystals of the compound bound to its target (e.g., enzyme active sites) to identify key interactions (hydrogen bonds, π-π stacking). Use molecular docking (AutoDock Vina) and free-energy perturbation (FEP) calculations to prioritize derivatives with predicted enhanced affinity .

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